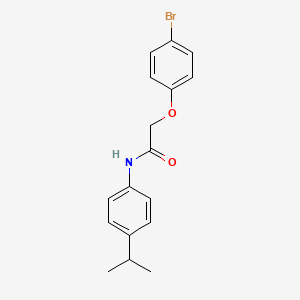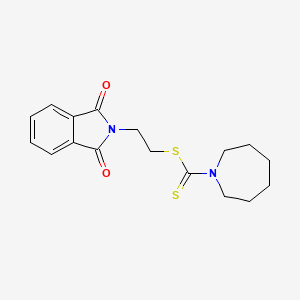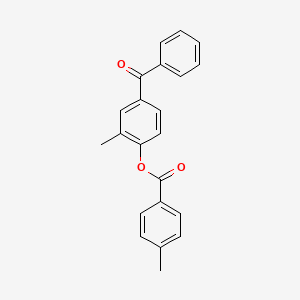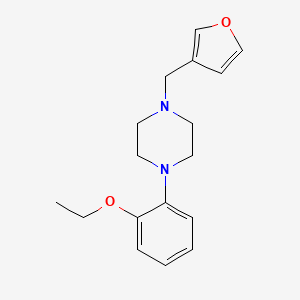
2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step procedures typically starting from phenol or aniline derivatives. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a process involving alkylation and nitration steps to introduce the bromo and nitro groups into the phenyl ring, followed by acetylation to introduce the acetamide group (Zhang Da-yang, 2004). Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, demonstrating the versatility of acetamide synthesis routes (G. Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure of acetamide derivatives reveals interesting features such as hydrogen bonding and molecular interactions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of type N–H⋅⋅⋅O and intramolecular interactions, which are crucial for understanding the stability and reactivity of these molecules (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide compounds undergo various chemical reactions, including alkylation, acetylation, and nitration, to introduce functional groups that significantly influence their chemical properties. The interaction between nitro and acetamido groups, for example, can cause shifts in proton chemical shifts, affecting the compound's reactivity and interaction with other molecules (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. For example, the orthorhombic crystal system and specific unit cell parameters provide insight into the compound's stability and potential applications in designing materials with desired physical properties (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other compounds, are influenced by the presence of functional groups and the overall molecular structure. The synthesis and characterization of related compounds reveal the importance of the acetamide group and substituents like bromo, nitro, and isopropyl groups in determining the compound's chemical behavior (Zhang Da-yang, 2004; G. Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPFKLGFRISDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5624795.png)
![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)
![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)
![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5624855.png)
![3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5624860.png)
![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)
